molecular formula C13H7Br2NS B1403415 4,7-Dibromo-2-phenylbenzo[d]thiazole CAS No. 1588440-95-2

4,7-Dibromo-2-phenylbenzo[d]thiazole

Cat. No. B1403415
M. Wt: 369.08 g/mol
InChI Key: GRDUECATKOOADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dibromo-2-phenylbenzo[d]thiazole, also known as 4,7-DBT, is a synthetic organic compound used in scientific research. It is a derivative of thiazole and belongs to the family of benzothiazoles. 4,7-DBT has been studied for its ability to act as a catalyst in organic synthesis, its potential application in the development of new drugs, and its ability to act as a fluorescent probe for the detection of various compounds.

Scientific Research Applications

Application in Photovoltaic Materials

  • Summary of the Application : Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, such as 4,7-Dibromo-2-phenylbenzo[d]thiadiazole, are important precursors in the synthesis of various photovoltaic materials. These materials find application in several areas such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (OLEDs), and charge transfer materials .
  • Methods of Application or Experimental Procedures : The study reported the reaction between 4,7-dibromobenzo[d][1,2,3]thiadiazole and morpholine, which resulted in a 4-substituted product—4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
  • Summary of Results or Outcomes : The study demonstrated the potential of 4,7-Dibromo-2-phenylbenzo[d]thiadiazole as a promising starting material for the synthesis of new materials in the field of photovoltaics .

Application in Medicinal Chemistry

  • Summary of the Application : Thiazole derivatives, such as 4,7-Dibromo-2-phenylbenzo[d]thiazole, have been found to exhibit diverse biological activities. They have been used in the development of various drug molecules with lesser side effects .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug molecule being developed. Generally, these involve chemical synthesis and subsequent biological testing .
  • Summary of Results or Outcomes : Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Application in Quorum Sensing Inhibition

  • Summary of the Application : Compounds related to 4,7-Dibromo-2-phenylbenzo[d]thiazole have been found to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria coordinate their behavior based on their population density .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would involve microbiological testing of the compound’s ability to inhibit quorum sensing .
  • Summary of Results or Outcomes : The inhibition of quorum sensing can disrupt bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .

Application in Antitumor and Cytotoxic Activity

  • Summary of the Application : Thiazole derivatives, such as 4,7-Dibromo-2-phenylbenzo[d]thiazole, have been found to exhibit diverse biological activities. They have been used in the development of various drug molecules with lesser side effects . Specifically, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug molecule being developed. Generally, these involve chemical synthesis and subsequent biological testing .
  • Summary of Results or Outcomes : A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Application in Quorum Sensing Inhibition

  • Summary of the Application : Compounds related to 4,7-Dibromo-2-phenylbenzo[d]thiazole have been found to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria coordinate their behavior based on their population density .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would involve microbiological testing of the compound’s ability to inhibit quorum sensing .
  • Summary of Results or Outcomes : The inhibition of quorum sensing can disrupt bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .

Future Directions

For more detailed information, refer to the MSDS provided by Synthonix Corporation .

properties

IUPAC Name

4,7-dibromo-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUECATKOOADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301010
Record name 4,7-Dibromo-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2-phenylbenzo[d]thiazole

CAS RN

1588440-95-2
Record name 4,7-Dibromo-2-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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